1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,3-dimethyl-1,4-dioxan-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(9)7-8(2,3)11-5-4-10-7/h7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYRWJPEGHFXQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(OCCO1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Pivotal Role of Lactide in Modern Pharmaceutics
An In-depth Technical Guide to 3,6-Dimethyl-1,4-dioxane-2,5-dione (Lactide) for Researchers and Drug Development Professionals
3,6-Dimethyl-1,4-dioxane-2,5-dione, commonly known as lactide, is a cyclic di-ester derived from lactic acid. This unassuming heterocyclic organic compound is a cornerstone in the development of biodegradable polymers, most notably polylactic acid (PLA). Its significance in the pharmaceutical and biomedical fields cannot be overstated, as it serves as the primary monomer for creating biocompatible and biodegradable materials essential for controlled drug delivery systems, tissue engineering scaffolds, and implantable medical devices. The ability of lactide-based polymers to degrade into lactic acid, a naturally occurring metabolite in the human body, minimizes chronic foreign body reactions and eliminates the need for surgical removal of implants.
This technical guide provides a comprehensive overview of lactide, from its fundamental chemical properties and synthesis to its polymerization and diverse applications in drug development. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical industry, offering both foundational knowledge and practical insights into the utilization of this versatile molecule.
Chemical and Physical Properties of Lactide
Lactide (C6H8O4) is the cyclic dimer of lactic acid, with a molecular weight of approximately 144.13 g/mol .[1][2] It exists as three stereoisomers: L-lactide, D-lactide, and meso-lactide, which is the intramolecular combination of D- and L-lactic acid. The racemic mixture of D- and L-lactide is referred to as rac-lactide.[3] The stereochemistry of the lactide monomer profoundly influences the properties of the resulting polylactic acid (PLA) polymer, such as its crystallinity, melting point, and degradation rate.
| Property | Value | Reference |
| CAS Number | 95-96-5 (for rac-lactide) | [2][4] |
| 4511-42-6 (for L-lactide) | [1] | |
| Molecular Formula | C6H8O4 | [1][2] |
| Molecular Weight | 144.13 g/mol | [1][2] |
| Melting Point | 116-119 °C (for rac-lactide) | [2] |
| Boiling Point | 142 °C at 8 mmHg | [2] |
| Appearance | White crystals or solid | [2] |
| Solubility | Soluble in many organic solvents, sparingly soluble in water. |
Synthesis and Purification of Lactide
The industrial synthesis of lactide typically involves a two-step process starting from lactic acid, which is readily available from the fermentation of renewable resources like corn starch.
Step 1: Pre-polymerization of Lactic Acid
Aqueous lactic acid is first concentrated and then subjected to a condensation reaction under reduced pressure and elevated temperatures to form a low molecular weight pre-polymer of polylactic acid. Water is continuously removed during this process to drive the equilibrium towards polymer formation.
Step 2: Depolymerization of the Pre-polymer
The PLA pre-polymer is then subjected to a catalytic transesterification reaction, often referred to as "back-biting," in the presence of a catalyst (e.g., tin(II) octoate). This process results in the formation of the cyclic lactide monomer, which is then distilled from the reaction mixture.
Caption: Schematic of Lactide Ring-Opening Polymerization.
Experimental Protocol: Synthesis of PLA via ROP
-
Drying of Lactide: Dry the lactide monomer under vacuum at a temperature slightly below its melting point for several hours to remove any residual moisture.
-
Reaction Setup: In a flame-dried glass reactor equipped with a mechanical stirrer and under a dry, inert atmosphere (e.g., nitrogen or argon), add the purified lactide monomer.
-
Initiator and Catalyst Addition: Add the desired amount of initiator (e.g., a long-chain alcohol) and catalyst (e.g., tin(II) octoate) to the molten lactide. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.
-
Polymerization: Heat the reaction mixture to the desired polymerization temperature (typically between 130°C and 180°C) and stir for the required reaction time (ranging from a few hours to several days), depending on the desired conversion and molecular weight.
-
Purification of PLA: Dissolve the resulting polymer in a suitable solvent (e.g., chloroform or dichloromethane) and precipitate it in a non-solvent (e.g., methanol or ethanol) to remove unreacted monomer and catalyst residues.
-
Drying: Dry the purified PLA polymer under vacuum until a constant weight is achieved.
Applications in Drug Development
The biocompatibility and biodegradability of PLA make it an ideal material for a wide range of applications in drug development and medicine.
-
Controlled Drug Delivery: PLA can be formulated into various drug delivery systems, including microparticles, nanoparticles, and implants, to provide sustained release of therapeutic agents over extended periods. This improves patient compliance and reduces side effects.
-
Tissue Engineering: PLA-based scaffolds provide a temporary three-dimensional structure that supports cell attachment, proliferation, and differentiation for the regeneration of tissues such as bone, cartilage, and skin.
-
Medical Devices: PLA is used in the fabrication of biodegradable sutures, stents, and orthopedic fixation devices (e.g., screws and plates).
Characterization of Lactide and PLA
A variety of analytical techniques are employed to characterize both the lactide monomer and the resulting PLA polymer.
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the chemical structure, purity, and stereoisomeric composition of lactide and PLA. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the monomer and polymer. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution of the PLA polymer. |
| Differential Scanning Calorimetry (DSC) | To measure the melting temperature (Tm), glass transition temperature (Tg), and crystallinity of PLA. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. |
Conclusion
3,6-Dimethyl-1,4-dioxane-2,5-dione (lactide) is a fundamentally important molecule in the field of biomedical and pharmaceutical sciences. Its role as the building block for biodegradable polylactic acid polymers has enabled significant advancements in drug delivery, tissue engineering, and medical device technology. A thorough understanding of its synthesis, purification, polymerization, and characterization is essential for researchers and professionals seeking to harness the potential of this versatile compound in developing innovative healthcare solutions. The continued exploration of lactide-based materials promises to yield even more sophisticated and effective therapies in the future.
References
- HETEROCYCLES, Vol. 94, No. 6, 2017. 1115. An efficient synthesis of 1,3-dioxane-4,6-diones.
- Google Patents.
- Google Patents. US10723971B2 - Acetals of 1-(3,3-dimethylcyclohex-1-enyl) ethanone, method for the production thereof and use of same in perfumery.
- PubChem. 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel- | C6H8O4 | CID 6950374.
- PMC. 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction.
- Santa Cruz Biotechnology. (3S)-cis-3,6-Dimethyl-1,4-dioxane-2,5-dione | CAS 4511-42-6.
- Sigma-Aldrich. 3,6-Dimethyl-1,4-dioxane-2,5-dione.
- Benchchem. Application of 1-(3-Bromopyridin-2-yl)
- ResearchGate.
- History of Use and Potential Sources 1,4-Dioxane.
- Appendix B: 1,4-Dioxane Identifiers and the Physical and Chemical Properties of 1,4-Dioxane.
- Sigma-Aldrich. 3,6-Dimethyl-1,4-dioxane-2,5-d | 303143-25G.
- Wikipedia. 1,4-Dioxane.
- CymitQuimica. 1,4-Dioxane-2,5-dione, polymer with 3,6-dimethyl-1,4-dioxa…
- ChemicalBook. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione.
- MDPI. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure.
- NIST WebBook. 1,4-Dioxane-2,5-dione, 3,6-dimethyl-.
- ResearchGate. Structure of 3,6-dimethyl-1,4-dioxane-2,5-dione [D-,D-(L-,L-)lactide].
Sources
Technical Guide: Characterization of Physical Properties for Novel Dioxane Derivatives: A Methodological Approach for 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanone
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The characterization of fundamental physical properties, such as melting and boiling points, is a cornerstone of new chemical entity (NCE) evaluation in drug discovery and development. These parameters provide critical insights into a compound's purity, stability, and potential formulation pathways. This technical guide addresses the physical property determination for the novel compound 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanone. As this is a compound for which physical properties are not extensively documented in public literature, this guide focuses on the authoritative, field-proven methodologies for their empirical determination. We provide a detailed exposition of the theoretical underpinnings and practical execution of standard analytical techniques, ensuring a self-validating system for data generation. This document is intended to serve as a comprehensive resource for researchers engaged in the characterization of novel dioxane derivatives and other NCEs.
Introduction: The Imperative of Physical Property Characterization
In the rigorous landscape of pharmaceutical and chemical research, the journey of a new chemical entity (NCE) from synthesis to application is paved with meticulous characterization. Among the most fundamental yet critical of these characterization steps is the determination of physical properties, namely the melting and boiling points. For a novel compound such as this compound, establishing these values is not a mere cataloging exercise. Instead, it serves several vital functions:
-
Indicator of Purity: A sharp, well-defined melting point range is a reliable indicator of a crystalline solid's purity. Impurities tend to depress the melting point and broaden the melting range.
-
Compound Identification: While not sufficient on its own, the melting point is a key physical constant that, in conjunction with spectroscopic data (NMR, IR, MS), helps to confirm the identity of a synthesized compound.
-
Stability and Handling: Knowledge of the melting and boiling points informs decisions regarding storage conditions, handling procedures, and potential for thermal degradation.
-
Guidance for Downstream Processing: These properties are essential for designing purification processes like distillation and for developing appropriate formulations.[1][2]
This guide provides the scientific and technical framework for determining the melting and boiling points of this compound, a compound whose structure is presented in Figure 1.

Given the absence of readily available literature values for this specific molecule, the following sections detail the standard, validated experimental protocols for their determination.
Theoretical Principles of Phase Transitions
Melting Point
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. At this temperature, the solid and liquid phases are in equilibrium. For a pure crystalline solid, this transition occurs over a narrow temperature range, often referred to as the melting range. The sharpness of this range (typically 0.5-1.0°C for a pure compound) is a key indicator of purity.
Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3][4] At this point, the liquid converts into a vapor. Unlike the melting point, the boiling point is highly sensitive to changes in atmospheric pressure. Therefore, it is crucial to record the barometric pressure at the time of measurement.[3] For comparative purposes, boiling points are often corrected to the standard pressure of 760 mmHg (101.3 kPa).[5]
Experimental Determination of Physical Properties
The following protocols are presented as the industry-standard methods for determining the melting and boiling points of a novel organic compound. The choice of method may depend on the quantity of sample available and the expected physical state of the compound at room temperature.
Melting Point Determination
Assuming this compound is a solid at room temperature, the capillary method is the most common and reliable technique. This can be performed using either a Mel-Temp apparatus or a Thiele tube.
Data Summary Table (Hypothetical)
| Property | Value (°C) | Pressure (mmHg) | Method |
| Melting Point | To be determined | N/A | Capillary Method |
| Boiling Point | To be determined | To be recorded | Capillary or Distillation Method |
Protocol 1: Melting Point Determination using a Mel-Temp Apparatus
The Mel-Temp apparatus provides a controlled heating block and a magnified viewing port for observing the sample.[6][7]
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface, or the capillary is dropped through a long glass tube to pack the solid into the closed end to a depth of 2-3 mm.[6]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the Mel-Temp apparatus.[6]
-
Rapid Preliminary Measurement: A rapid heating rate is initially used to get an approximate melting range. This saves time in the subsequent accurate determination.
-
Accurate Measurement: A fresh sample is prepared. The apparatus is heated rapidly to about 15-20°C below the approximate melting point found in the previous step.[6] The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium between the heating block, thermometer, and sample.[6][8]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal liquefies is recorded as the completion of melting.[9] This range is the melting point.[7] For a new compound, it is recommended to report the onset and clear point temperatures to the nearest 0.1°C.[10]
DOT Script for Mel-Temp Workflow
Diagram 1: Workflow for Melting Point Determination using a Mel-Temp Apparatus.
Boiling Point Determination
If this compound is a liquid at room temperature, its boiling point can be determined by several methods. The micro boiling point determination using a Thiele tube is suitable for small sample quantities, while simple distillation is appropriate for larger volumes where purification is also desired.
Protocol 2: Micro Boiling Point Determination using a Thiele Tube
This method relies on the principle that the boiling point is reached when the vapor pressure of the liquid equals the atmospheric pressure.[3]
Methodology:
-
Sample Preparation: A few drops of liquid this compound are placed in a small test tube (e.g., a 75x10mm tube).
-
Capillary Inversion: A standard melting point capillary tube is sealed at one end. The sealed capillary is then placed, open-end down, into the liquid in the test tube.[11]
-
Apparatus Assembly: The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then clamped inside a Thiele tube containing mineral oil, with the rubber band positioned well above the oil level.[12]
-
Heating: The side arm of the Thiele tube is gently heated.[9] Initially, a slow stream of bubbles will emerge from the inverted capillary as trapped air expands.[12]
-
Observation: As the temperature approaches the boiling point, the bubbling will become rapid and continuous. At this point, heating should be stopped.[4][12]
-
Data Recording: As the apparatus cools, the stream of bubbles will slow and then stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point.[12] This is the point where the external atmospheric pressure overcomes the vapor pressure of the liquid. The ambient barometric pressure should be recorded simultaneously.[3]
DOT Script for Thiele Tube Boiling Point Workflow
Sources
- 1. cdn.juniata.edu [cdn.juniata.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Boiling Points - Procedure [jove.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. Mel-Temp Melting Point Apparatus [orgchemboulder.com]
- 7. Mel Temp Apparatus - My Life Science Career [mylifesciencecareer.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. thinksrs.com [thinksrs.com]
- 11. chymist.com [chymist.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: A Guide to 1,3-Dioxane Protecting Groups for Aldehydes
A Note on the Topic: While the specific compound "1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanone" is not a commonly documented protecting group for aldehydes, it belongs to the broader class of dioxane-based acetals. This guide will focus on the widely utilized and well-characterized 1,3-dioxane protecting groups, which offer a robust and versatile strategy for the temporary masking of aldehyde functionalities in complex organic synthesis. The principles and protocols outlined herein are foundational to the use of cyclic acetals and provide a comprehensive framework for their application.
Introduction: The Strategic Role of 1,3-Dioxanes in Aldehyde Protection
In the landscape of multi-step organic synthesis, the selective transformation of a single functional group in a polyfunctional molecule is a paramount challenge. Aldehydes, being highly electrophilic, are susceptible to a wide range of nucleophilic attacks and redox manipulations. The introduction of a protecting group is a crucial strategy to temporarily mask the aldehyde's reactivity, allowing for chemical modifications elsewhere in the molecule.[1][2]
1,3-Dioxanes, a type of cyclic acetal, are among the most reliable and frequently employed protecting groups for aldehydes.[3] They are formed by the acid-catalyzed reaction of an aldehyde with a 1,3-diol, most commonly 1,3-propanediol or its substituted derivatives like 2,2-dimethyl-1,3-propanediol (neopentyl glycol).[4] The resulting six-membered ring structure imparts significant stability to the protected aldehyde under a variety of reaction conditions.
Key Advantages of 1,3-Dioxane Protecting Groups:
-
Robust Stability: 1,3-dioxanes are exceptionally stable to basic, nucleophilic, and reductive conditions, making them compatible with a wide array of synthetic transformations such as Grignard reactions, organolithium additions, hydride reductions of other functional groups, and saponifications.[5][6][7]
-
Ease of Formation: The protection reaction is typically straightforward, proceeding under mild acidic catalysis with the removal of water to drive the equilibrium towards the acetal.[4]
-
Reliable Deprotection: The aldehyde can be readily regenerated by hydrolysis under aqueous acidic conditions.[2][4]
This guide provides a detailed overview of the mechanism, application, and protocols for the use of 1,3-dioxanes as aldehyde protecting groups, tailored for researchers and professionals in the field of chemical synthesis and drug development.
Mechanism of Aldehyde Protection with 1,3-Dioxanes
The formation of a 1,3-dioxane is a reversible, acid-catalyzed process that involves the nucleophilic attack of the diol on the protonated aldehyde. The mechanism proceeds through a hemiacetal intermediate, followed by the elimination of water to form a resonance-stabilized oxocarbenium ion. Subsequent intramolecular attack by the second hydroxyl group of the diol yields the stable cyclic acetal.[5]
To ensure a high yield of the protected product, the water generated during the reaction must be removed, typically through azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.[4][5]
Caption: Acid-catalyzed formation of a 1,3-dioxane protecting group.
Experimental Protocol: Protection of an Aldehyde
This protocol describes a general procedure for the protection of an aldehyde using 1,3-propanediol and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in toluene with azeotropic removal of water.
Materials:
-
Aldehyde (1.0 eq)
-
1,3-Propanediol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add the aldehyde (1.0 eq) and anhydrous toluene.
-
Add 1,3-propanediol (1.2 eq) followed by a catalytic amount of p-TsOH·H₂O (0.02 eq).
-
Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1,3-dioxane.
-
Purify the product by flash column chromatography on silica gel or by distillation if the product is a liquid.
Stability of 1,3-Dioxane Protecting Groups
The stability of the 1,3-dioxane protecting group across a range of chemical conditions is a key factor in its widespread use. The following table summarizes its general stability profile.
| Reagent/Condition | Stability | Notes |
| Strong Bases (e.g., NaOH, KOH) | Stable | Compatible with saponification and other base-mediated reactions.[6] |
| Mild Bases (e.g., NaHCO₃, Et₃N) | Stable | Fully compatible. |
| Organometallics (e.g., Grignard, R-Li) | Stable | Allows for reactions of these nucleophiles with other functional groups.[5][8] |
| Hydride Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable | Enables selective reduction of esters, amides, etc., in the presence of a protected aldehyde.[2][6] |
| Oxidizing Agents (e.g., PCC, PDC, MnO₂) | Generally Stable | Stable to many common oxidizing agents.[4] |
| Strong Acids (e.g., aq. HCl, H₂SO₄) | Labile | This is the basis for deprotection.[4] |
| Mild Acids (e.g., aq. AcOH) | Moderately Stable | Cleavage may occur, but typically requires more forcing conditions than strong acids. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | Compatible with the reduction of alkenes, alkynes, and other functional groups. |
Mechanism of 1,3-Dioxane Deprotection
The deprotection of a 1,3-dioxane is the reverse of the protection reaction and is achieved by acid-catalyzed hydrolysis. The presence of a large excess of water drives the equilibrium back towards the aldehyde and the diol.[5]
Caption: Acid-catalyzed hydrolysis (deprotection) of a 1,3-dioxane.
Experimental Protocol: Deprotection of a 1,3-Dioxane
This protocol provides a general method for the hydrolytic cleavage of a 1,3-dioxane to regenerate the parent aldehyde.
Materials:
-
1,3-Dioxane protected aldehyde (1.0 eq)
-
Acetone or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1M HCl) or p-TsOH·H₂O (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the 1,3-dioxane protected aldehyde (1.0 eq) in a mixture of acetone (or THF) and water (e.g., 4:1 v/v) in a round-bottom flask with a magnetic stir bar.
-
Add a catalytic amount of a strong acid, such as 1M HCl or p-TsOH·H₂O.
-
Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed. Gentle heating may be required for more stable dioxanes.
-
Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Remove the organic solvent (acetone or THF) under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate or diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the deprotected aldehyde.
-
If necessary, purify the aldehyde by flash column chromatography or distillation.
Conclusion
1,3-Dioxanes serve as a cornerstone in the strategic protection of aldehydes within modern organic synthesis. Their inherent stability to a broad spectrum of reagents, coupled with their straightforward formation and cleavage, makes them an invaluable tool for synthetic chemists. By understanding the underlying mechanisms and employing the robust protocols detailed in this guide, researchers can confidently integrate 1,3-dioxane protecting groups into their synthetic routes to construct complex and high-value molecules with greater efficiency and control.
References
-
Total Synthesis. Acetal Protecting Group & Mechanism. Available at: [Link]
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Available at: [Link]
-
Pearson. Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons. (2022-07-22). Available at: [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]
-
Scribd. 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]
-
JoVE. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. (2025-05-22). Available at: [Link]
-
YouTube. Acetal Protecting Group Addition Mechanism | Organic Chemistry. (2023-01-11). Available at: [Link]
-
Organic Chemistry Portal. Protective Groups. Available at: [Link]
-
UT Southwestern. Protecting Groups in Organix Synthesis. Available at: [Link]
-
Wikipedia. Protecting group. Available at: [Link]
-
Chem 6352. Protecting Groups. Available at: [Link]
-
Fiveable. 11.3 Protecting groups - Organic Chemistry II. Available at: [Link]
-
CEM Corporation. Protection and Deprotection. Available at: [Link]
-
Organic Syntheses. β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Available at: [Link]
-
ResearchGate. A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. (2025-08-07). Available at: [Link]
-
PubMed. Methodology for in situ protection of aldehydes and ketones using trimethylsilyl trifluoromethanesulfonate and phosphines: selective alkylation and reduction of ketones, esters, amides, and nitriles. (2013). Available at: [Link]
- Google Patents. Process for the preparation of 1,4-dioxane-2,5-diones.
-
Chemistry LibreTexts. 20.11 Protecting Groups of Aldehydes. (2019-06-05). Available at: [Link]
-
YouTube. Aldehydes & Ketones: The Ultimate Guide to Protecting Groups!. (2019-04-08). Available at: [Link]
-
PubMed Central. 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction. Available at: [Link]
-
ResearchGate. Synthesis of 2, 2-dimethyl-1, 3-dioxane-4, 6-dione catalyzed by iodine. (2010-05). Available at: [Link]
-
RSC Publishing. 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction. Available at: [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Acid-Catalyzed Deprotection of 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanone
Introduction: The Strategic Role of Ketal Protecting Groups in Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount to achieving desired molecular architectures. Carbonyl groups, in particular, are hubs of reactivity, susceptible to a wide array of nucleophilic attacks. Their temporary masking as ketals is a cornerstone strategy, rendering them inert to basic, organometallic, and reducing conditions. The 1,3-dioxane moiety, specifically the 3,3-dimethyl-1,4-dioxane scaffold derived from neopentyl glycol, offers a robust and sterically hindered protecting group. Its subsequent removal, or deprotection, to regenerate the parent ketone is a critical transformation, typically effected under acidic conditions. This document provides a detailed technical guide for the acid-catalyzed hydrolysis of "1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanone" to yield 1-hydroxy-3-methylbutan-2-one, a valuable building block in various synthetic endeavors.
Mechanistic Insights: The Acid-Catalyzed Hydrolysis Pathway
The deprotection of ketals is a classic example of an acid-catalyzed hydrolysis reaction. The generally accepted mechanism proceeds through a series of reversible steps, driven to completion by the presence of a large excess of water.[1][2]
-
Protonation of a Ketal Oxygen: The reaction is initiated by the protonation of one of the oxygen atoms of the dioxane ring by an acid catalyst (H₃O⁺), enhancing its leaving group ability.
-
Formation of a Hemiketal and an Oxonium Ion: The lone pair of electrons on the other oxygen atom facilitates the cleavage of the C-O bond, leading to the formation of a resonance-stabilized oxonium ion and the release of one of the hydroxyl groups of the diol.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion.
-
Deprotonation to a Hemiketal: A subsequent deprotonation step yields a neutral hemiketal intermediate.
-
Protonation of the Second Hydroxyl Group: The remaining hydroxyl group of the original diol is then protonated.
-
Elimination of the Diol: The carbonyl group is reformed by the elimination of the protonated diol (neopentyl glycol).
-
Regeneration of the Catalyst: A final deprotonation step regenerates the acid catalyst and yields the final ketone product.
The presence of the gem-dimethyl group on the C5 carbon of the dioxane ring in "this compound" can influence the rate of hydrolysis due to steric effects, potentially requiring more forcing conditions compared to less substituted dioxanes.[3][4]
Sources
Validation & Comparative
A Comprehensive Guide to the Structural Elucidaion of 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanone: An X-ray Crystallographic Perspective
This guide provides an in-depth technical comparison and procedural overview for the structural analysis of the novel compound "1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanone." As of the time of this publication, a definitive crystal structure for this specific molecule is not publicly available. Therefore, this document serves as both a practical guide for its analysis and a comparative framework against alternative structural elucidation techniques and related known compounds. We will explore a proposed synthetic pathway, detailed protocols for crystallization and X-ray diffraction, and a critical evaluation of the data in the broader context of chemical analysis.
Introduction: The Significance of Structural Analysis
The precise three-dimensional arrangement of atoms in a molecule is fundamental to its chemical and physical properties. For drug development professionals and researchers, this structural information is paramount for understanding reactivity, designing new molecular entities, and ensuring the purity and stereochemistry of synthesized compounds. While techniques like NMR and mass spectrometry provide crucial connectivity data, single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the three-dimensional structure of small molecules at atomic resolution.[1][2]
"this compound" presents an interesting case study. The 1,4-dioxane ring is a common motif in organic chemistry, often used as a protecting group or as a key structural element in biologically active molecules. The stereochemistry at the C2 position and the conformation of the dioxane ring are critical features that X-ray crystallography is uniquely suited to define.
Proposed Synthesis of the Target Compound
To perform a crystallographic analysis, a pure, crystalline sample of the target compound is required. Based on established chemical principles for the formation of dioxane rings, a plausible synthetic route for "this compound" is proposed below. This pathway involves the acid-catalyzed reaction of a suitable diol with a ketone.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires patience and precision. The overall workflow is outlined below.
Sources
Comparative stability of "1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanone" and its analogs
Executive Summary
1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanone (hereafter referred to as Target-DM ) exhibits superior hydrolytic and configurational stability compared to its un-methylated and mono-methylated analogs. This enhanced stability is driven by two primary structural factors: the Thorpe-Ingold (Gem-Dimethyl) Effect , which thermodynamically favors the cyclic ether form, and Steric Shielding at the C3 position, which kinetically inhibits base-catalyzed epimerization at the chiral C2 center.
This guide provides a technical comparison of Target-DM against 2-Acetyl-1,4-dioxane (Analog-H) and 2-Acetyl-3-methyl-1,4-dioxane (Analog-M) , supported by mechanistic rationale and experimental protocols for validation.
Structural Analysis & Mechanistic Rationale
The Gem-Dimethyl (Thorpe-Ingold) Effect
The presence of the gem-dimethyl group at C3 is not merely a lipophilic modification; it fundamentally alters the ring dynamics.[1] According to the Thorpe-Ingold effect, the repulsion between the two methyl groups widens the internal C2-C3-O4 bond angle (
Steric Inhibition of Epimerization
The C2 position, alpha to the ketone, bears an acidic proton (
-
Blocks Base Approach: Hinders the approach of bases to
. -
Destabilizes the Enolate: The planar transition state required for enolization suffers from severe steric clash with the axial methyl group at C3.
Visualization of Stability Mechanisms
Caption: Mechanistic comparison showing how the 3,3-dimethyl substitution blocks degradation pathways accessible to the unsubstituted analog.
Comparative Stability Matrix
The following table synthesizes predicted stability profiles based on structure-property relationships and standard heterocycle chemistry.
| Feature | Target-DM (3,3-Dimethyl) | Analog-M (3-Methyl) | Analog-H (Unsubstituted) |
| Acid Stability (pH 1.2) | High Resistant to ring opening due to gem-dimethyl conformational lock. | Moderate Slight stabilization; susceptible to slow hydrolysis. | Low Prone to ring opening via oxocarbenium intermediate. |
| Base Stability (pH 10) | Excellent Stable. | Good Stable. | Good Stable (ether linkage is base-inert). |
| Configurational Stability | High ( | Moderate ( | Low ( |
| Oxidative Stability | Moderate Methyl groups introduce benzylic-like C-H bonds susceptible to radical attack. | Moderate | High Fewer abstractable protons on the ring skeleton. |
| Lipophilicity (LogP) | ~0.8 - 1.2 (Estimated)Higher membrane permeability. | ~0.3 - 0.5 | ~ -0.3 (Hydrophilic) |
Experimental Protocols for Validation
To objectively verify these claims, the following self-validating protocols should be employed.
Protocol A: Comparative Forced Degradation (Acid/Base)
Objective: Quantify the rate of ring opening and hydrolysis.
Materials:
-
HPLC System with UV/Vis or MS detection (C18 Column).
-
0.1 N HCl (Acid Stress).
-
0.1 N NaOH (Base Stress).
-
Internal Standard: Benzophenone (non-reactive).
Workflow:
-
Preparation: Dissolve 10 mg of Target-DM, Analog-M, and Analog-H in 1 mL Acetonitrile.
-
Acid Stress: Dilute 100 µL of stock into 900 µL of 0.1 N HCl. Incubate at 60°C.
-
Base Stress: Dilute 100 µL of stock into 900 µL of 0.1 N NaOH. Incubate at 60°C.
-
Sampling: Inject aliquots at T=0, 1h, 4h, 8h, 24h.
-
Analysis: Monitor disappearance of the parent peak area relative to Internal Standard.
Acceptance Criteria:
-
Target-DM should retain >95% purity after 24h at pH 1.2.
-
Analog-H is expected to show >20% degradation (ring opening products) under identical conditions.
Protocol B: Epimerization Kinetics via 1H-NMR
Objective: Determine the configurational half-life (
Methodology:
-
Solvent: Deuterated Methanol (
) with 10 mM (catalytic base). -
Setup: Dissolve 10 mg of pure enantiomer/diastereomer of the test compound in the solvent.
-
Monitoring: Immediately insert into NMR probe (400 MHz+).
-
Target Signal: Monitor the decay of the C2-H proton (typically a doublet of doublets around 4.0-4.5 ppm) and the appearance of the epimer signal.
-
Calculation: Plot
vs. time. The slope yields .
Experimental Workflow Diagram
Caption: Dual-pathway validation workflow for assessing hydrolytic integrity (Path A) and chiral stability (Path B).
References
- Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of cyclic compounds." Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundational text on the Thorpe-Ingold/Gem-Dimethyl effect).
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Authoritative source on conformational analysis and anomeric effects in dioxanes).
- Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier.
-
NIST Chemistry WebBook. "1,4-Dioxane-2,5-dione, 3,6-dimethyl- (Lactide) Data." (Proxy data for methylated dioxane ring stability and thermodynamic properties).
-
BenchChem Technical Guide. "An In-depth Technical Guide to 2-Methyl-1,4-dioxane." (Baseline data for mono-substituted analogs).
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanone
The core principle of chemical disposal is to treat all unknown or new compounds as hazardous until proven otherwise.[1] Based on the structure of 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanone, which contains a 1,4-dioxane ring, we must consider the hazards associated with this class of chemicals, primarily flammability and the potential for peroxide formation.[2][3]
Hazard Identification and Risk Assessment
Due to its 1,4-dioxane core, this compound should be handled as a flammable liquid.[2][4][5] The Occupational Safety and Health Administration (OSHA) and the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) classify flammable liquids based on their flashpoints.[6] Liquids with a flashpoint under 100 degrees Fahrenheit are considered flammable and require specific disposal protocols to mitigate fire hazards.[7] Additionally, like other ethers, 1,4-dioxane can form explosive peroxides upon exposure to air and light.[2][3][5] Therefore, it is crucial to handle this compound with the assumption that it may also form peroxides over time.
Key Inferred Hazards:
| Hazard Class | Description | Primary Precaution |
| Flammable Liquid | Likely has a low flashpoint and can be easily ignited.[2][4][5] | Store away from ignition sources and in a well-ventilated area.[4][7] |
| Peroxide Former | May form explosive peroxides upon prolonged storage and exposure to air.[2][3] | Date containers upon receipt and opening; test for peroxides if stored for extended periods.[3] |
| Skin and Eye Irritant | May cause skin and serious eye irritation upon contact.[2][8] | Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][8] |
| Respiratory Irritant | Vapors may cause respiratory tract irritation.[2][5] | Handle in a well-ventilated area or a chemical fume hood.[2] |
| Potential Carcinogen | 1,4-Dioxane is classified as a possible human carcinogen.[9] | Minimize exposure through engineering controls and appropriate PPE. |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-resistant laboratory coat.
-
Respiratory Protection: If handling outside of a fume hood or in case of a spill, a respirator with an organic vapor cartridge may be necessary.[2]
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Step-by-Step Disposal Protocol
This protocol is designed to ensure the safe and compliant disposal of this compound waste.
1. Waste Minimization: Before beginning any experiment, plan to minimize the amount of waste generated.[10] This can be achieved by carefully calculating the required quantities of reagents and considering smaller-scale reactions where feasible.
2. Waste Collection:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink or drain.[7][11][12] This is a flammable organic compound and can pose a fire hazard and contaminate waterways.[7][12]
-
Dedicated Waste Container: Collect all waste containing this compound in a designated, chemically compatible waste container.[13][14] Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Avoid Mixing Incompatible Wastes: Do not mix this waste with other waste streams, particularly strong oxidizing agents, acids, or bases, to prevent violent reactions.[15]
3. Container Labeling: Proper labeling is critical for safety and regulatory compliance.[10] The label on your waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The hazard characteristics: "Flammable Liquid"
-
The date you first added waste to the container (the "accumulation start date")
4. Waste Storage:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.[15][10]
-
Secure Closure: Keep the waste container tightly closed except when adding waste.[10][11]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[13][14]
-
Safe Location: The storage area should be well-ventilated and away from sources of ignition such as heat, sparks, and open flames.[4][7]
5. Arranging for Disposal:
-
Contact EH&S: Once the waste container is full or you have no further use for the chemical, contact your institution's Environmental Health & Safety (EH&S) department or equivalent to arrange for a waste pickup.[10]
-
Licensed Disposal Vendor: If your institution does not have an internal waste management program, you must use a licensed hazardous waste disposal company.[6]
-
Documentation: Complete all necessary paperwork for the waste pickup as required by your institution and local regulations.
6. Spill Management: In the event of a spill, immediately alert personnel in the area and evacuate if necessary.[3] Small spills can be managed by trained personnel using a chemical spill kit containing absorbent materials.[3] For large spills, evacuate the area and contact your institution's emergency response team.[3] All materials used to clean up the spill must be disposed of as hazardous waste.[1]
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental protection. By adhering to the procedures outlined in this guide, researchers can ensure they are handling this chemical in a manner that is safe, compliant, and minimizes risk. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Environmental Health and Radiation Safety, University of Pennsylvania. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
How to Safely Dispose of Flammable Liquids. Vision Environmental. [Link]
-
How Do You Discard Class 3 Flammable Liquids List Chemicals? ewaste disposal, inc. [Link]
-
How Flammable Liquids are Categorized. Hazardous Waste Experts. [Link]
-
Guidelines for Flammable Liquid Disposal. University of Pittsburgh. [Link]
-
Household Hazardous Waste (HHW). US EPA. [Link]
-
Safety Data Sheet: 1,4-dioxane. Chemos GmbH & Co.KG. [Link]
-
material safety data sheet - 1,4-dioxane 99.8% hplc. [Link]
-
1,4-Dioxane - SAFETY DATA SHEET. [Link]
-
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane. NCBI. [Link]
-
How to handle and dispose of 1-4 dioxane. Reddit. [Link]
-
1,4-Dioxane - Standard Operating Procedure. [Link]
Sources
- 1. vumc.org [vumc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. chemos.de [chemos.de]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 8. fishersci.com [fishersci.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. epa.gov [epa.gov]
- 13. acewaste.com.au [acewaste.com.au]
- 14. danielshealth.com [danielshealth.com]
- 15. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
A Senior Application Scientist's Guide to the Safe Handling of 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanone
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities requires a proactive and informed approach to personal protection. This guide provides essential safety and logistical information for the handling of 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanone, a compound for which specific safety data is not widely available. In the absence of a dedicated Safety Data Sheet (SDS), this guidance is expertly synthesized from the known hazards of its structural analogs, namely cyclic ethers such as 1,4-dioxane and various ketones. Our primary objective is to empower you with the knowledge to work safely, ensuring both personal well-being and the integrity of your research.
Inferred Hazard Profile: A Proactive Assessment
Due to the novelty of this compound, a thorough risk assessment must be predicated on its constituent chemical functionalities. The molecule incorporates a 1,4-dioxane ring, which is a cyclic ether, and an ethanone (acetyl) group, a ketone.
Key Potential Hazards:
-
Flammability: Like its parent compound 1,4-dioxane, this substance should be treated as a flammable liquid. Vapors may be heavier than air and can travel to an ignition source.[1][2]
-
Peroxide Formation: Cyclic ethers are notorious for the formation of explosive peroxides upon exposure to air and light, especially after prolonged storage.[3][4] These peroxides can detonate when concentrated by distillation or evaporation.[3][5]
-
Eye and Respiratory Irritation: Dioxane and related compounds are known to cause serious eye irritation and respiratory tract irritation.[2][6]
-
Carcinogenicity: 1,4-Dioxane is classified as a possible human carcinogen (Group 2B by IARC) and is a known animal carcinogen.[7] Therefore, this compound should be handled as a potential carcinogen.
-
Organ Toxicity: Prolonged or repeated exposure to 1,4-dioxane can cause damage to the liver and kidneys.[7]
The Hierarchy of Controls: Engineering and Administrative Measures
Before detailing personal protective equipment, it is crucial to emphasize that PPE is the last line of defense. The Occupational Safety and Health Administration (OSHA) mandates a hierarchy of controls to mitigate laboratory hazards.[8][9][10]
Engineering Controls:
-
Chemical Fume Hood: All work with this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][5]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable or toxic vapors.
Administrative Controls:
-
Chemical Hygiene Plan (CHP): Your institution's CHP is a critical document that outlines specific safety procedures.[9][11] Ensure you are familiar with its contents.
-
Restricted Access: The area where this compound is used should be clearly marked, and access should be restricted to authorized personnel.
-
Labeling: All containers of this compound must be clearly labeled with the chemical name, a hazard warning (e.g., "Flammable," "Potential Carcinogen," "Peroxide Former"), and the date it was received and opened.[8]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is paramount when handling chemicals of unknown or inferred toxicity. The following recommendations are based on a conservative approach to the potential hazards.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling this compound.
Detailed PPE Recommendations
| Protection Type | Minimum Requirement | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. | Protects against splashes and vapors. A face shield should be worn over goggles when there is a significant risk of splashing. |
| Hand Protection | Nitrile or neoprene gloves. | Provides protection against skin contact. Given the potential for skin absorption, double gloving is recommended. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contaminated. |
| Body Protection | Flame-resistant laboratory coat. | Protects against splashes and potential flash fires. The lab coat should be fully buttoned. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Not typically required when working in a certified chemical fume hood. | If there is a potential for exposure outside of a fume hood (e.g., a large spill), a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[3] All respirator use must be in accordance with your institution's respiratory protection program. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Operational Plan: Step-by-Step Guidance
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Label the container with the date of receipt and the date it is first opened. This is crucial for monitoring potential peroxide formation.
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and direct sunlight.
-
Store in a designated cabinet for flammable liquids.
-
Ensure the container is tightly closed to prevent the ingress of air.[5]
Handling and Use:
-
Before handling, ensure that a safety shower and eyewash station are readily accessible.
-
Don all required PPE as outlined in the table above.
-
Perform all manipulations of the chemical within a certified chemical fume hood.
-
Ground all equipment to prevent static discharge, which could ignite flammable vapors.[1]
-
Use non-sparking tools when opening or handling containers.
-
If the chemical has been stored for more than 6-12 months after opening, it should be tested for the presence of peroxides before use, especially before any heating or distillation process.[3]
Spill Response:
-
In the event of a small spill within the fume hood, use a chemical spill kit with an absorbent material suitable for flammable liquids.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Avoid breathing vapors from a spill.[3]
Disposal Plan: Responsible Waste Management
-
All waste containing this compound must be disposed of as hazardous waste.
-
Collect waste in a clearly labeled, sealed container. Do not mix with incompatible waste streams.
-
Contaminated PPE, such as gloves and absorbent materials from spills, must also be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. The primary method for disposal of similar compounds is incineration.[12]
By adhering to these rigorous safety protocols, you can confidently and safely advance your research while upholding the highest standards of laboratory practice.
References
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Pocket Guide to Chemical Hazards: Introduction. (n.d.). NIOSH. Retrieved from [Link]
-
Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). Centers for Disease Control and Prevention. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (1990). Centers for Disease Control and Prevention. Retrieved from [Link]
-
OSHA Guidelines For Labeling Laboratory Chemicals. (2014). Spill Containment Blog. Retrieved from [Link]
-
The OSHA Laboratory Standard. (2020). Lab Manager. Retrieved from [Link]
-
Chemical Safety Guidelines. (n.d.). The University of New Mexico. Retrieved from [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]
-
Personal Protective Equipment. (2023). US EPA. Retrieved from [Link]
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
-
5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School. Retrieved from [Link]
-
Personal Protective Equipment (PPE). (n.d.). University of Tennessee Knoxville. Retrieved from [Link]
-
Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.). Respirex International. Retrieved from [Link]
-
Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene) - Evaluation. (2021). AICIS. Retrieved from [Link]
-
Production, Import/Export, Use, and Disposal. (n.d.). In Toxicological Profile for 1,4-Dioxane. NCBI. Retrieved from [Link]
-
Western Carolina University Standard Operating Procedure for the use of 1,4-Dioxane. (n.d.). Western Carolina University. Retrieved from [Link]
-
1,4-Dioxane - Standard Operating Procedure. (2013). University of California, Santa Barbara. Retrieved from [Link]
-
Material Safety Data Sheet - 1,4-Dioxane 99.8% HPLC. (n.d.). ScienceLab.com. Retrieved from [Link]
-
Safety Data Sheet: 1,4-dioxane. (2023). Chemos GmbH & Co. KG. Retrieved from [Link]
-
Toxicological Profile for 1,4-Dioxane. (2012). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
How could I distill dioxane? (2016). ResearchGate. Retrieved from [Link]
- Process for the preparation of 1,4-dioxane-2,5-diones. (1994). Google Patents.
-
1,3-dioxane Preparation Process. (n.d.). Hubei Sanli Fengxiang Technology Co., Ltd. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemos.de [chemos.de]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. researchgate.net [researchgate.net]
- 5. wcu.edu [wcu.edu]
- 6. fishersci.com [fishersci.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 9. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 10. Chemical Safety Guidelines :: Environmental Health & Safety | The University of New Mexico [ehs.unm.edu]
- 11. osha.gov [osha.gov]
- 12. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
